Spiro[2.5]octane-5-sulfonyl chloride
Description
Spiro[2.5]octane-5-sulfonyl chloride is a bicyclic organic compound featuring a sulfonyl chloride (-SO₂Cl) functional group attached to position 5 of a spiro[2.5]octane scaffold. The spiro[2.5]octane core consists of two fused rings (a 2-membered and a 5-membered ring) sharing a single carbon atom, creating a rigid, three-dimensional structure. This steric constraint enhances its utility in asymmetric synthesis and pharmaceutical intermediates. While specific data for the compound (e.g., molecular formula, CAS number) are absent in the provided evidence, its structure can be inferred as C₇H₉ClO₂S (spiro[2.5]octane: C₇H₁₀ + SO₂Cl). The sulfonyl chloride group renders it highly electrophilic, making it a versatile reagent for forming sulfonamides or sulfonate esters in drug discovery .
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[2.5]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2 |
InChI Key |
NURLURXXLYCPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of spiro[2.5]octane-5-sulfonyl chloride generally follows a two-stage approach:
- Construction of the spiro[2.5]octane backbone
- Introduction of the sulfonyl chloride functional group
The spirocyclic core is typically synthesized via multi-step reactions involving cyclization of appropriate cyclopropyl derivatives, Claisen condensations, and other carbon-carbon bond-forming reactions. The sulfonyl chloride group is introduced by sulfonation followed by chlorination or direct chlorosulfonation of the spirocyclic intermediate.
Synthetic Routes to Spiro[2.5]octane Core
Several patents describe efficient multi-step methods for synthesizing spiro[2.5]octane derivatives, which serve as precursors to the sulfonyl chloride compound.
WO 2012052451 and WO 2012085166 disclose a four-step synthesis of spiro[2.5]octane-5,7-dione via Wittig reaction, Michael/Claisen reactions starting from (1-ethoxycyclopropoxy)trimethylsilane. However, this method requires flash chromatography and uses reagents like o-dichlorobenzene and sodium hydride, which are less practical for scale-up.
WO2014020038 presents a process involving hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to form a cyclized intermediate, followed by esterification and methylation steps to yield spiro[2.5]octane-5,7-dione. This method improves process scalability and intermediate handling.
EP2880008B1 describes alternative cyclization methods of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters under Claisen condensation conditions using bases like sodium methanolate in solvents such as tetrahydrofuran, offering a robust approach to spiro[2.5]octane-5,7-dione synthesis.
Introduction of Sulfonyl Chloride Group
The sulfonyl chloride group is introduced typically by chlorosulfonation of the spirocyclic ring or by converting sulfonic acid derivatives into sulfonyl chlorides.
According to VulcanChem, spiro[2.5]octane-2-sulfonyl chloride synthesis involves preparing the spirocyclic backbone followed by sulfonyl chloride group installation under controlled temperature and reaction time to minimize side reactions and maximize yield.
The electrophilic nature of the sulfonyl chloride group requires careful handling and reaction conditions to preserve the integrity of the spirocyclic framework and avoid decomposition or unwanted side products.
Reaction Conditions and Purification
Typical solvents include tetrahydrofuran (THF), dichloromethane (CH2Cl2), and occasionally o-dichlorobenzene for certain steps, though the latter is less favored for scale-up due to toxicity and handling concerns.
Bases such as sodium methanolate and triethylamine are used for enolization and neutralization steps respectively.
Purification methods vary; flash chromatography is common in laboratory-scale syntheses but is impractical for industrial scale. Alternative purification methods such as crystallization or extraction are preferred for scale-up.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form Spiro[2.5]octane-5-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
6-(Chlorosulfonyl)spiro[2.5]octane-1-carboxylate
- Structure : Combines the spiro[2.5]octane scaffold with a sulfonyl chloride at position 6 and a carboxylate ester at position 1.
- Key Differences :
- The additional carboxylate group introduces bifunctional reactivity (sulfonylation and esterification/decarboxylation pathways).
- Positional isomerism (sulfonyl chloride at position 6 vs. 5) may alter steric and electronic properties.
- Applications: Potential use in combinatorial chemistry for generating diverse sulfonate-carboxylate hybrids .
5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride
- Molecular Formula: C₇H₁₄ClNO; Molecular Weight: 163.64 g/mol (base) + HCl.
- Structure : Replaces the sulfonyl chloride with an amine hydrochloride group at position 6. An oxygen atom replaces a carbon in one ring ("5-Oxa").
- Key Differences :
Functional Analogs with Sulfonyl Chloride Groups
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl Chloride
- Molecular Formula : C₁₀H₁₅ClO₄S; Molecular Weight : 266.75 g/mol.
- Structure : A benzofuran derivative with a sulfonyl chloride at position 5, a ketone at position 3, and two methyl groups at position 1.
- Key Differences :
- The planar benzofuran core lacks the spiro system’s three-dimensionality, reducing steric hindrance.
- The ketone and methyl groups increase hydrophobicity and stability under acidic conditions.
- Purity: 95%; CAS No.: 260.70 (discrepancy noted; likely incomplete in evidence) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | CAS No. | Purity |
|---|---|---|---|---|---|
| This compound (inferred) | C₇H₉ClO₂S | ~196.67 | Sulfonyl chloride | Not provided | Unknown |
| 6-(Chlorosulfonyl)spiro[2.5]octane-1-carboxylate | Not provided | Not provided | Sulfonyl chloride, carboxylate | Not provided | Unknown |
| 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride | C₇H₁₄ClNO | 163.64 (base) + HCl | Amine hydrochloride, ether | 1245643-87-1 | Not provided |
| 1,1-Dimethyl-3-oxo-benzofuran-5-sulfonyl chloride | C₁₀H₁₅ClO₄S | 266.75 | Sulfonyl chloride, ketone, methyl | 260.70 | 95% |
Research Findings
Reactivity :
- Spiro[2.5]octane derivatives exhibit enhanced stereochemical control in reactions compared to planar analogs like benzofuran sulfonyl chlorides .
- The amine hydrochloride in 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride enables pH-dependent solubility, whereas sulfonyl chlorides require anhydrous conditions to prevent hydrolysis .
Stability :
- Benzofuran sulfonyl chlorides (e.g., C₁₀H₁₅ClO₄S) demonstrate greater thermal stability due to aromatic conjugation, whereas spiro systems may undergo ring strain-induced rearrangements at elevated temperatures .
Applications :
- Spiro sulfonyl chlorides are preferred in medicinal chemistry for generating chiral sulfonamides, while benzofuran analogs are used in agrochemicals for their UV stability .
Q & A
Q. What are the recommended synthetic routes for spiro[2.5]octane-5-sulfonyl chloride, and how can reaction conditions be optimized?
this compound can be synthesized via sulfonation of spiro[2.5]octane derivatives. A common approach involves reacting spiro[2.5]octane with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize reactive intermediates. Optimization includes:
- Temperature control : Excessive heat may degrade the sulfonyl chloride group.
- Stoichiometry : A 1:1.2 molar ratio of spiro[2.5]octane to chlorosulfonic acid ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR identify spirocyclic backbone signals (e.g., methylene protons at δ 1.2–2.5 ppm) and sulfonyl chloride groups (δ 3.8–4.2 ppm) .
- HPLC-MS : Quantifies purity and detects impurities (e.g., hydrolyzed sulfonic acid derivatives) using reverse-phase C18 columns .
- Elemental Analysis : Validates molecular formula (CHClOS) with <0.3% deviation .
Q. What are the stability considerations for storing and handling this compound?
The compound is moisture-sensitive and prone to hydrolysis. Recommended practices:
- Storage : Anhydrous conditions (desiccator, argon atmosphere) at −20°C .
- Handling : Use glove boxes or Schlenk lines to prevent exposure to humidity .
- Decomposition Products : Monitor for sulfonic acid formation via FT-IR (broad O-H stretch at 3200–3600 cm) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?
The spirocyclic structure imposes steric hindrance, slowing nucleophilic attacks compared to linear sulfonyl chlorides. For example:
Q. What computational methods can predict the electronic properties of this compound for drug design?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:
- Electrostatic Potential : The sulfonyl chloride group exhibits a high electrophilic surface (+45 kcal/mol), making it reactive toward nucleophiles like cysteine residues in enzymes .
- Conformational Flexibility : The spirocyclic ring restricts rotation, reducing entropic penalties in protein-ligand binding .
These insights guide rational modifications for improved pharmacokinetics.
Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?
Discrepancies in bioactivity studies often arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) in synthesis may inhibit enzyme activity. Validate purity via GC-MS .
- Assay Conditions : Adjust pH (7.4 vs. 5.5) and ionic strength to mimic physiological environments .
- Structural Analogues : Compare with spiro[2.4]heptane-4-sulfonyl chloride to isolate spiro ring size effects .
Q. What strategies enable the selective functionalization of this compound without ring-opening?
- Protecting Groups : Temporarily block the sulfonyl chloride with tert-butylthiol, enabling subsequent alkylation .
- Mild Reducing Agents : Use NaBH in THF at −78°C to reduce adjacent carbonyls without disrupting the spiro ring .
- Radical Stabilization : AIBN-initiated bromination selectively targets methylene positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
